molecular formula C7H5Cl2NO2 B105503 1,2-Dichloro-4-methyl-5-nitrobenzene CAS No. 7494-45-3

1,2-Dichloro-4-methyl-5-nitrobenzene

Cat. No. B105503
CAS RN: 7494-45-3
M. Wt: 206.02 g/mol
InChI Key: AOTWCYSQDSKAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06376530B1

Procedure details

To stirred 3,4-dichloro-toluene 4 (10.0 g, 62.2 mmol) at 0° C. was slowly added fuming nitric acid (20.0 mL). The mixture was stirred for 2 hrs at RT, then water added (200 mL) and the reaction mixture filtered. The filtrate was purified by silica gel chromatography using 5% ethyl acetate in hexanes to give the title compound 11.7 g (92%). 1H NMR (400 MHz, CDCl3) δ8.14 (s, 1 H, Ar), 7.47 (s , 1 H, Ar), 2.59 (s, 3 H, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[Cl:8].[N+:10]([O-])([OH:12])=[O:11]>O>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1Cl)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.